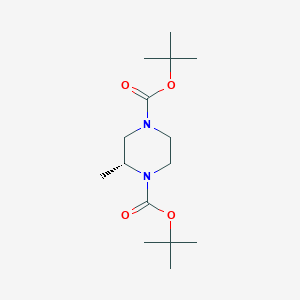![molecular formula C10H18ClNO2 B2727538 Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2139294-75-8](/img/structure/B2727538.png)
Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H18ClNO2 . It has a molecular weight of 219.71 . The compound is also known by its CAS Number: 2139294-75-8 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.71 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Peptide Synthesis and Dipeptide Synthons
The compound "Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride" and its derivatives have been explored for their utility in peptide synthesis. For example, the synthesis of heterospirocyclic N-(2H-azirin-3-yl)-L-prolinates demonstrates the potential of these compounds as novel dipeptide synthons. This particular study involved the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, showcasing its application in constructing complex peptide structures, such as nonapeptides analogous to antibiotic peptides Suter, G., Stoykova, S., Linden, A., & Heimgartner, H. (2000). Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates: New Dipeptide Synthons. Helvetica Chimica Acta, 83, 2961-2974.
Synthetic Organic Chemistry
In synthetic chemistry, "this compound" derivatives have been utilized in the synthesis of complex molecular structures. For instance, a new synthesis route for 2-oxa-7-azaspiro[3.5]nonane has been described, highlighting the conversion of spirocyclic oxetanes into functionalized compounds for further chemical transformations Gurry, M., McArdle, P., & Aldabbagh, F. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20, 13864-13874.
Material Science and Polymerization
The spirocyclic compounds also find applications in material science, particularly in the polymerization of cyclic monomers. Radical polymerization of unsaturated spiro orthocarbonates has been studied, with "this compound" derivatives serving as monomers for creating crosslinked polymers. These studies offer insights into the polymerization behaviors and the potential for developing new polymeric materials Moszner, N., Zeuner, F., & Rheinberger, V. (1995). Polymerization of cyclic monomers, 1. Radical polymerization of unsaturated spiro orthocarbonates. Macromolecular Rapid Communications, 16, 667-672.
Safety and Hazards
properties
IUPAC Name |
methyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXNSBUDFXVQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2139294-75-8 |
Source


|
| Record name | methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2727458.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid](/img/structure/B2727460.png)

![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)



![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2727472.png)


